PROTAC ER|A Degrader-8 Exhibits Unmatched ERα Degradation Potency in MCF7 Cells
PROTAC ER|A Degrader-8 demonstrates a half-maximal degradation concentration (DC50) of 0.000006 μM (6 pM) in MCF7 breast cancer cells, making it 166-333 times more potent than the clinical-stage PROTAC ARV-471 (DC50 ~1-2 nM) , and approximately 8 times more potent than the highly optimized ERD-12310A (DC50 = 47 pM) [1]. This extreme potency allows for near-complete ERα degradation at sub-nanomolar concentrations, minimizing the risk of off-target effects associated with higher compound concentrations.
| Evidence Dimension | ERα degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.000006 μM (6 pM) |
| Comparator Or Baseline | ARV-471: ~1-2 nM; ERD-12310A: 47 pM; ERD-308: 0.17-0.43 nM; AZ6421: 0.4 nM |
| Quantified Difference | 166-333x more potent than ARV-471; 8x more potent than ERD-12310A; 28-72x more potent than ERD-308; 67x more potent than AZ6421 |
| Conditions | MCF7 breast cancer cell line, in vitro degradation assay |
Why This Matters
Researchers requiring maximal ERα depletion at minimal compound concentrations should prioritize Degrader-8 to avoid confounding effects from high concentrations of less potent degraders.
- [1] Hu, J. et al. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). J. Med. Chem. 2024. View Source
